N-(2-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
The compound N-(2-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a heterocyclic small molecule featuring a triazolo[4,3-b]pyridazine core, a thioether linkage, and dual amide substituents. The compound combines:
- A [1,2,4]triazolo[4,3-b]pyridazine scaffold (a nitrogen-rich bicyclic system).
- A thioether bridge (-S-) connecting the pyridazine ring to a 2-oxoethylacetamide group.
- A benzamide substituent at the ethyl side chain.
Properties
IUPAC Name |
N-[2-[6-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O3S/c1-16(32)26-18-8-5-9-19(14-18)27-22(33)15-35-23-11-10-20-28-29-21(31(20)30-23)12-13-25-24(34)17-6-3-2-4-7-17/h2-11,14H,12-13,15H2,1H3,(H,25,34)(H,26,32)(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZFBFAYNGUYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, also known by its CAS number 1021090-29-8, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 421.5 g/mol. The detailed structural representation can be found in various chemical databases, illustrating the arrangement of its functional groups which contribute to its biological activity .
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These compounds often function as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-II, which are crucial in the inflammatory pathway. For instance, related triazole derivatives have shown IC50 values as low as 0.011 μM against COX-II, indicating potent anti-inflammatory effects .
2. Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential activity against various cancer types. Inhibitors targeting Polo-like Kinase 1 (Plk1), a protein frequently upregulated in cancers, have demonstrated promising results in preclinical studies. Compounds derived from triazoles have been shown to disrupt the cell cycle in cancer cells effectively .
Case Study 1: Inhibition of Plk1
A study investigated the structure-activity relationship (SAR) of triazoloquinazolinone derivatives that included modifications akin to this compound. The findings revealed that specific substitutions significantly enhanced binding affinity and inhibitory activity against Plk1 .
Case Study 2: COX-II Selectivity
Another research focused on the synthesis and evaluation of various derivatives for their COX-II inhibitory potential. Compounds structurally related to this compound were tested for their selectivity and efficacy. Results indicated that certain modifications led to compounds with enhanced selectivity towards COX-II over COX-I, minimizing gastrointestinal side effects typically associated with non-selective NSAIDs .
Summary of Biological Activity
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Triazole Ring | Essential for biological activity |
| Pyridazine Moiety | Imparts unique pharmacological properties |
| Thioether Group | Enhances solubility and bioavailability |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyridazine scaffolds. The following are key findings:
- Mechanism of Action : Induction of apoptosis and cell cycle arrest in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- In Vitro Studies : Certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating significant antiproliferative effects.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens:
- Broad-Spectrum Activity : Agar diffusion tests revealed significant inhibition zones against both Gram-positive and Gram-negative bacteria.
Antiviral Properties
Emerging research suggests that derivatives may also possess antiviral properties:
- Viral Replication Inhibition : Some compounds demonstrated the ability to inhibit viral replication mechanisms, suggesting potential applications in treating viral infections.
Immunomodulatory Effects
The compound may activate pathways involved in immune response modulation:
- STING Agonist Activity : Similar structures have been identified as STING (Stimulator of Interferon Genes) agonists, which play a critical role in initiating innate immune responses.
Case Study 1: Synthesis and Evaluation
A study investigated the synthesis of triazole compounds with varying side chains. Key findings include:
- Impact of Side Chains : Modifications significantly affected biological activity; electron-withdrawing groups enhanced potency against specific targets.
Case Study 2: Clinical Trial Insights
A related compound was tested in patients with chronic viral infections. Results indicated:
- Efficacy Improvement : Enhanced viral load reduction compared to standard treatments, suggesting a potential role for this class of compounds in antiviral therapy.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Analogs
Key Observations:
Core Heterocycles: The target compound’s triazolo[4,3-b]pyridazine core differs from the triazolo[4,3-a]pyridine in Examples 284–285 . The "b" vs. "a" ring fusion affects electron distribution and binding affinity.
Substituent Diversity: The thioether linkage in the target compound is analogous to the thioacetamide in ’s quinazolinones, which enhance solubility and metabolic stability . Examples 284–285 incorporate trifluoropropyl groups, improving lipophilicity and target selectivity .
’s reaction of 2-chloroacetamide with mercapto-quinazolinone under basic conditions mirrors the likely route for the target’s thioether formation .
Table 2: Hypothetical Pharmacological Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
